

What is the chemical structure of citraconic anhydride?

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Compound of Interest

Compound Name: Citraconic anhydride

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An In-depth Technical Guide to Citraconic Anhydride

Citraconic anhydride, also known as methylmaleic anhydride, is a cyclic dicarboxylic anhydride that serves as a versatile reagent and building block in organic synthesis. Its chemical reactivity, particularly as an acylating agent and a dienophile, makes it a valuable compound for researchers in chemistry and drug development. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key reactions.

Chemical Structure and Identification

Citraconic anhydride is a five-membered heterocyclic compound featuring a furan-2,5-dione ring substituted with a methyl group on the double bond. This substitution distinguishes it from its isomer, itaconic anhydride.

Chemical Formula: C₅H₄O₃[1][2][3][4][5]

IUPAC Name: 3-methylfuran-2,5-dione[5][6]

CAS Number: 616-02-4[1][2][6]

SMILES: CC1=CC(=0)OC1=O[5][7]

Caption: Chemical structure of citraconic anhydride (C5H4O3).



Physicochemical Properties

Citraconic anhydride is a colorless liquid at room temperature.[8] Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value
Molecular Weight	112.08 g/mol [1][2][4][7]
Melting Point	6-10 °C[2][9][10]
Boiling Point	213-214 °C[2][9]
Density	1.247 g/mL at 25 °C[4][9]
Refractive Index (n20/D)	1.471
Vapor Density	4 (vs air)
Flash Point	101 °C (closed cup)[9]
Appearance	Colorless liquid[8][9]

Synthesis of Citraconic Anhydride

Citraconic anhydride can be synthesized through several routes, most notably via the thermal isomerization of itaconic anhydride, which is itself derived from the dehydration of citric acid or itaconic acid.[11] The thermodynamically more stable **citraconic anhydride** is often a byproduct of itaconic anhydride synthesis and can be intentionally formed by heating.[11][12]

This protocol describes the conversion of itaconic acid to **citraconic anhydride** via dehydration and isomerization.

Materials:

- Itaconic acid (20 g)
- Xylene (20 g)
- Calcium (0.1 g, catalyst)



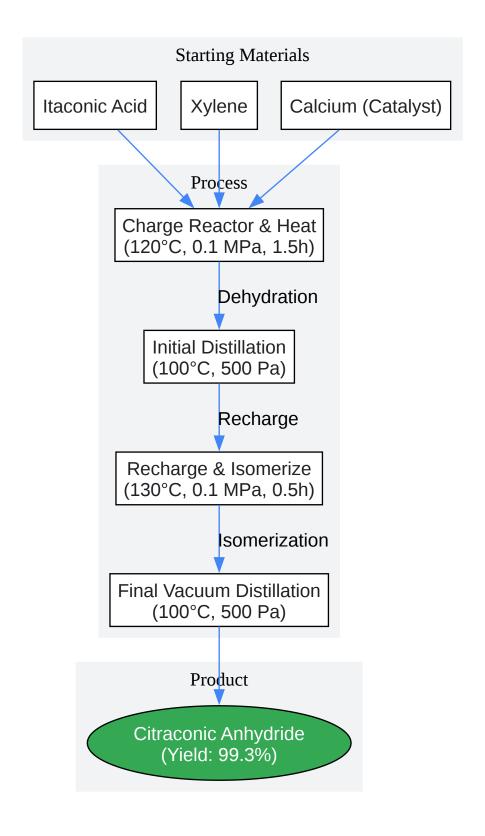
Equipment:

- · Reaction flask equipped with a thermometer, stirrer, and oil-water separator
- Oil bath
- Vacuum distillation apparatus

Procedure:

- Initial Dehydration: Charge the reaction flask with 20 g of itaconic acid, 20 g of xylene, and
 0.1 g of calcium.
- Heat the mixture in an oil bath to 120 °C.[1]
- Conduct a water-splitting reaction for 1.5 hours under a reduced pressure of 0.1 MPa to remove water.[1]
- Isomerization and Purification: Distill the reaction product at a vacuum of 500 Pa and a temperature of 100 °C to recover the initial product mixture.[1]
- Recharge the recovered product into the reactor with an additional 10 g of itaconic acid and
 0.1 g of calcium.[1]
- Heat the mixture to 130 °C in the oil bath and maintain under vacuum (0.1 MPa) for 0.5 hours to promote isomerization to citraconic anhydride.[1]
- Final Distillation: Perform a final vacuum distillation (500 Pa). The fraction collected at 100 °C is the final product, **citraconic anhydride**.[1]
- The expected yield is approximately 99.3% with a purity of 99.8%.[1]





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Caption: Experimental workflow for the synthesis of citraconic anhydride.

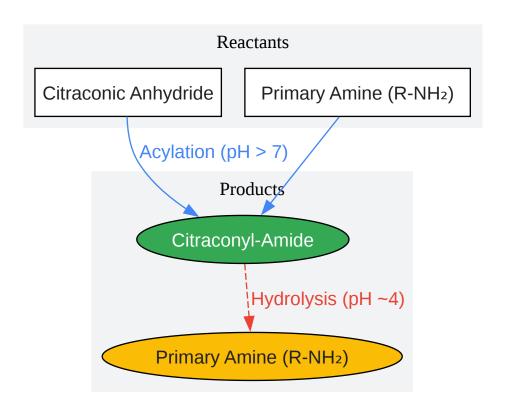


Key Reactions and Applications

Citraconic anhydride's reactivity is dominated by the electrophilic nature of its carbonyl carbons and the presence of the carbon-carbon double bond. This dual reactivity makes it a valuable intermediate in organic synthesis.[13]

A significant application, particularly in biochemistry and drug development, is its reaction with primary amines (e.g., lysine residues in proteins). This reaction forms a temporary amide linkage, effectively "blocking" the amine group. The resulting citraconyl-amide bond is stable at neutral or alkaline pH but is readily hydrolyzed under mild acidic conditions (pH ~4), regenerating the original amine.[14] This reversible blocking is a powerful tool for protein modification and characterization.[14][15]

The reaction with primary and secondary amines initially produces a mixture of isomeric citraconamic acids.[16]



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Caption: Reversible reaction pathway of **citraconic anhydride** with a primary amine.



- Organic Synthesis: It is used as a starting material for a variety of organic compounds, including acids, esters, and amides.[13] Its double bond allows it to participate in Diels-Alder reactions.
- Polymer Chemistry: It can be used as a monomer or comonomer in the production of polyesters and other polymers.
- Material Science: Its derivatives have applications in the formulation of resins, plasticizers, and coatings.[13]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **citraconic anhydride**.

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl group and the olefinic proton.[7]
- ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbons, the olefinic carbons, and the methyl carbon.[17][18]
- FTIR: The infrared spectrum is characterized by strong absorption bands typical for cyclic anhydrides, with two carbonyl (C=O) stretching vibrations observed around 1770 and 1830 cm⁻¹, and a C=C bond absorption around 1650 cm⁻¹.[19]

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